5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Description
Introduction to 5-Fluoro-2-(1H-Tetrazol-1-yl)-N-(Triazolo[4,3-a]Pyridin-3-ylMethyl)Benzamide
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a hierarchical analysis of its molecular framework. The parent structure is benzamide , a benzene ring substituted with an amide group at position 2. Key substituents include:
- A fluoro group at position 5 of the benzene ring.
- A 1H-tetrazol-1-yl group at position 2.
- An N-(triazolo[4,3-a]pyridin-3-ylmethyl) group attached to the amide nitrogen.
The full IUPAC name reflects these substituents in descending order of priority: 5-fluoro-2-(1H-tetrazol-1-yl)-N-(triazolo[4,3-a]pyridin-3-ylmethyl)benzamide . The numbering scheme for the triazolo[4,3-a]pyridine system follows the fused heterocyclic ring conventions, with the pyridine ring prioritized as the parent structure and the triazole moiety fused at positions 4 and 3-a.
| Structural Feature | IUPAC Priority | Position |
|---|---|---|
| Benzamide core | Parent structure | Position 2 |
| Fluoro substituent | Prefix | Position 5 |
| Tetrazole substituent | Prefix | Position 2 |
| Triazolo-pyridine-methyl group | Suffix (amide N-substituent) | N/A |
The molecular formula is C₁₆H₁₂FN₇O , with a molecular weight of 338.30 g/mol . The presence of multiple nitrogen atoms (7 in total) underscores its classification as a polyheterocyclic compound , while the fluorine atom introduces electronic effects that modulate reactivity and bioavailability.
Structural Taxonomy Within Heterocyclic Benzamide Derivatives
This compound belongs to the broader class of heterocyclic benzamide derivatives , characterized by the integration of nitrogen-containing rings with a benzamide backbone. Its structural taxonomy can be dissected into three key components:
Fluorinated Aromatic Systems
The 5-fluoro substitution on the benzene ring enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity also influences electron distribution, potentially affecting binding interactions with biological targets.
Tetrazole Pharmacophore
The 1H-tetrazol-1-yl group is a five-membered ring containing four nitrogen atoms. Tetrazoles are valued in drug design for their:
- Bioisosteric equivalence to carboxylic acids, enabling improved membrane permeability.
- Metabolic resistance due to reduced susceptibility to enzymatic hydrolysis.
In this compound, the tetrazole’s position at C-2 of the benzene ring creates a planar geometry that may facilitate π-π stacking interactions with aromatic residues in enzyme active sites.
Triazolo-Pyridine Hybrid System
The triazolo[4,3-a]pyridine moiety is a fused bicyclic system combining a triazole and pyridine ring. This structure confers:
- Enhanced rigidity , reducing conformational entropy loss upon target binding.
- Diverse hydrogen-bonding capabilities via the triazole’s nitrogen atoms.
The methylene bridge (-CH₂-) linking the triazolo-pyridine system to the amide nitrogen introduces flexibility, potentially enabling optimal orientation for target engagement.
Comparative Analysis of Heterocyclic Benzamide Derivatives
| Compound | Heterocyclic Features | Key Structural Differences |
|---|---|---|
| 5-Fluoro-2-(tetrazolyl)-N-(triazolopyridinyl)benzamide | Tetrazole, triazolo-pyridine, fluorine | Hybrid pharmacophore with fused bicyclic system |
| 2-(1H-Tetrazol-5-yl)benzamide | Tetrazole only | Simpler structure lacking fluorination and triazole |
| N-(Pyridin-3-yl)benzamide | Pyridine substituent | No tetrazole or triazole components |
Historical Context of Tetrazole-Triazole Hybrid Pharmacophores
The development of tetrazole-triazole hybrids traces its origins to the mid-20th century, when researchers began exploring nitrogen-rich heterocycles as scaffolds for bioactive molecules. Key milestones include:
- 1950s–1960s : Discovery of tetrazoles as carboxylic acid bioisosteres, enabling the design of orally bioavailable drugs.
- 1970s–1980s : Emergence of triazoles in antifungal agents (e.g., fluconazole), highlighting their utility in targeting cytochrome P450 enzymes.
- 1990s–2000s : Strategic fusion of tetrazole and triazole motifs to create hybrid pharmacophores with synergistic properties. For example, the incorporation of both rings in 5-fluoro-2-(1H-tetrazol-1-yl)-N-(triazolo[4,3-a]pyridin-3-ylmethyl)benzamide leverages the metabolic stability of tetrazoles and the target specificity of triazoles.
Recent advances in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) have facilitated the synthesis of such complex hybrids, enabling precise control over substituent placement and stereoelectronic properties.
Evolution of Hybrid Pharmacophore Design
| Decade | Innovation | Impact on Compound Design |
|---|---|---|
| 1950s | Tetrazoles as carboxylate replacements | Improved oral bioavailability |
| 1980s | Triazoles in antifungal therapy | Target-specific enzyme inhibition |
| 2000s | Hybrid tetrazole-triazole systems | Multimodal target engagement, enhanced stability |
Properties
Molecular Formula |
C15H11FN8O |
|---|---|
Molecular Weight |
338.30 g/mol |
IUPAC Name |
5-fluoro-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H11FN8O/c16-10-4-5-12(24-9-18-21-22-24)11(7-10)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25) |
InChI Key |
HDBYDASKLYSOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Synthesis of the triazole ring: This step involves the cyclization of a suitable hydrazine derivative with an aldehyde or ketone.
Coupling reactions: The tetrazole and triazole intermediates are then coupled with a fluorinated benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its fluorine atom can be detected using NMR spectroscopy, making it useful for structural studies.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the tetrazole and triazole rings can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Substituted Benzamides with Triazolopyridine Derivatives
Compounds such as 5-Fluor-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide (EP 3 532 474 B1) share the benzamide core and triazolopyridine substituents but differ in side chains.
Thiazolyl-Oxadiazol-Benzamide Derivatives
N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide () replaces the triazolopyridine with a thiazolyl-oxadiazol system. The trifluoromethyl-oxadiazol group introduces strong electron-withdrawing effects, which may alter electronic distribution and target binding compared to the target compound’s fluorine-tetrazole combination .
Triazolopyrimidine-Based Analogues
Compounds like 5-Phenyl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid cyclohexylamide () utilize a triazolopyrimidine scaffold.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : The tetrazole group (pKa ~4.9) enhances aqueous solubility at physiological pH, whereas the triazolopyridine methyl group contributes moderate lipophilicity.
- Trifluoropropoxy Analogues () : Higher logP values due to trifluoropropoxy substituents, favoring blood-brain barrier penetration .
- Thiazolyl-Oxadiazol Derivatives () : The trifluoromethyl group increases lipophilicity but may reduce solubility compared to the target compound .
Metabolic Stability
- Target Compound : The tetrazole ring may be susceptible to oxidative metabolism, whereas the triazolopyridine moiety offers stability.
- Triazolopyrimidine Analogues () : Fused triazolopyrimidine systems exhibit enhanced metabolic resistance due to reduced enzymatic accessibility .
Binding Affinity and Selectivity
While specific target data are unavailable, structural analysis suggests:
- Target Compound : The tetrazole and triazolopyridine groups may engage in dual hydrogen bonding with kinases or GPCRs.
- Thiazolyl-Oxadiazol Derivatives () : The oxadiazol-thiazolyl system could favor interactions with ATP-binding pockets in kinases .
- Trifluoropropoxy Analogues () : The trifluoropropoxy group may enhance hydrophobic interactions in enzyme active sites .
Data Table: Structural and Functional Comparison
Biological Activity
5-Fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Fluorine atom : Enhances lipophilicity and biological activity.
- Tetrazole ring : Known for its role in pharmacological activity.
- Triazole moiety : Often associated with antimicrobial properties.
Molecular Formula
The molecular formula for this compound is CHFNO, indicating the presence of multiple nitrogen atoms which are crucial for its biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds containing tetrazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the fluorine atom in the structure may enhance the binding affinity to bacterial enzymes involved in cell wall synthesis.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli | 5.08 ± 0.4 μM | Inhibition of MurB enzyme |
| Compound B | Mycobacterium tuberculosis | 0.12 ± 0.001 mg/mL | Disruption of peptidoglycan synthesis |
| 5-Fluoro Compound | Various Gram-positive bacteria | TBD | TBD |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research indicates that triazole derivatives can modulate inflammatory pathways by inhibiting specific cytokines and chemokines.
Case Studies
A study focusing on the anti-tuberculosis efficacy of similar compounds highlighted that modifications in the tetrazole moiety significantly affected biological activity. For example, compounds with electron-withdrawing groups displayed enhanced potency against resistant strains of Mycobacterium tuberculosis .
The mechanism by which 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide exerts its biological effects likely involves:
- Inhibition of key enzymes : Such as MurB involved in bacterial cell wall biosynthesis.
- Interference with nucleic acid synthesis : The triazole ring may interact with DNA or RNA polymerases.
Q & A
Basic: What are the critical steps and characterization methods for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with coupling of a fluorobenzoyl chloride derivative with a triazolo-pyridine precursor. Key steps include:
- Amide bond formation : Reacting 2-fluoro-benzoyl chloride derivatives with a triazolo-pyridinemethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Tetrazole introduction : Cyclization or substitution reactions to install the tetrazole moiety, often requiring anhydrous conditions and catalysts like Cu(I) for click chemistry .
Characterization : - TLC for real-time reaction monitoring.
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity .
- Mass spectrometry for molecular weight validation .
Basic: Which analytical techniques are essential for verifying the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., distinguishing triazole vs. tetrazole protons), while ¹³C NMR confirms carbon connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for crystalline intermediates .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .
- Catalyst loading : For tetrazole formation, Cu(I) catalysts at 0.1–1 mol% improve regioselectivity and reduce byproducts .
- Temperature control : Lower temperatures (0–25°C) prevent decomposition during amide coupling, while higher temps (80–100°C) accelerate cyclization .
- Workup strategies : Sequential washes (e.g., NaHCO₃ for acidic impurities) and column chromatography (silica gel, gradient elution) enhance purity .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing fluorine with chloro or methoxy groups) and compare bioactivity trends .
- Computational modeling : Use molecular docking to assess binding affinity variations caused by structural differences (e.g., triazole vs. tetrazole ring interactions) .
- Biological assay standardization : Ensure consistent cell lines, assay conditions (e.g., pH, incubation time), and controls to minimize experimental variability .
Advanced: What strategies are effective for designing derivatives to study SAR?
Answer:
- Core modifications : Replace the tetrazole with other heterocycles (e.g., oxadiazole) to evaluate impact on target binding .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to modulate electronic effects and solubility .
- Linker optimization : Vary the methylene spacer between the triazolo-pyridine and benzamide to assess conformational flexibility .
Synthetic routes : - Use parallel synthesis for high-throughput derivative generation.
- Validate purity at each step via LC-MS to ensure reliable SAR conclusions .
Advanced: How can stability and degradation pathways be investigated under experimental conditions?
Answer:
- Forced degradation studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and monitor degradation products via LC-MS .
- Kinetic analysis : Determine half-life in buffer solutions at physiological pH (7.4) to simulate in vivo stability .
- Solid-state stability : Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
